4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile
Overview
Description
Isocarboxazid is a non-selective, irreversible monoamine oxidase inhibitor used primarily as an antidepressant. It belongs to the hydrazine class of monoamine oxidase inhibitors and is used to treat major depression, dysthymic disorder, atypical disorder, panic disorder, and phobic disorders . It was first introduced by Roche Pharmaceuticals and later developed by Validus Pharmaceuticals Inc .
Preparation Methods
The synthesis of isocarboxazid involves reacting 5-methyl-3-isoxazole carboxylic acid ester with benzylhydrazine or a salt thereof in an aprotic organic solvent and in the presence of an organic base . The reaction is typically carried out at a temperature range of 60°C to 100°C . The crude product is then purified through crystallization in methanol followed by preparation of its hydrochloride salt, which is successively re-crystallized .
Chemical Reactions Analysis
Isocarboxazid undergoes various chemical reactions, including:
Oxidation: Isocarboxazid can be oxidized to form different metabolites, including hippuric acid.
Reduction: The hydrazine group in isocarboxazid can undergo reduction reactions.
Substitution: The benzyl group in isocarboxazid can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isocarboxazid is primarily used in the treatment of mood and anxiety disorders . It has also been investigated for its potential use in treating schizophrenia, Parkinson’s disease, and other dementia-related disorders . In addition to its medical applications, isocarboxazid is used in research to study the effects of monoamine oxidase inhibition on neurotransmitter levels and behavior .
Mechanism of Action
Isocarboxazid works by irreversibly inhibiting the action of monoamine oxidases (MAO) in the nervous system . Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters such as serotonin, dopamine, norepinephrine, and epinephrine . By inhibiting these enzymes, isocarboxazid increases the levels of these neurotransmitters in the brain, which helps alleviate symptoms of depression and anxiety .
Comparison with Similar Compounds
Isocarboxazid is similar to other monoamine oxidase inhibitors such as phenelzine and tranylcypromine . it is unique in its specific chemical structure and the particular balance of neurotransmitter levels it affects. Unlike selective serotonin reuptake inhibitors, isocarboxazid affects multiple neurotransmitters, making it effective for treatment-resistant depression .
Similar Compounds
- Phenelzine
- Tranylcypromine
- Selegiline
Isocarboxazid’s unique hydrazine structure and its broad-spectrum inhibition of monoamine oxidases make it a valuable option for patients who do not respond to other antidepressants .
Properties
CAS No. |
104501-05-5 |
---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-formyl-1-prop-2-ynylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-2-3-11-6-8(7-12)4-9(11)5-10/h1,4,6-7H,3H2 |
InChI Key |
ARCZLTKZMALRKZ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=C(C=C1C#N)C=O |
Canonical SMILES |
C#CCN1C=C(C=C1C#N)C=O |
Synonyms |
1H-Pyrrole-2-carbonitrile, 4-formyl-1-(2-propynyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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